molecular formula C12H11BrF3NO2 B8173945 (2-Bromo-6-(trifluoromethyl)phenyl)(morpholino)methanone

(2-Bromo-6-(trifluoromethyl)phenyl)(morpholino)methanone

Cat. No.: B8173945
M. Wt: 338.12 g/mol
InChI Key: DIOXUTRLVBMMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-6-(trifluoromethyl)phenyl)(morpholino)methanone is a chemical compound with the molecular formula C12H11BrF3NO2 and a molecular weight of 338.12 g/mol It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a morpholino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-(trifluoromethyl)phenyl)(morpholino)methanone typically involves the reaction of 2-bromo-6-(trifluoromethyl)benzoyl chloride with morpholine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-(trifluoromethyl)phenyl)(morpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-6-(trifluoromethyl)phenyl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (2-Bromo-6-(trifluoromethyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. The morpholino group can also contribute to the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-6-(trifluoromethyl)phenyl)(morpholino)methanone is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring. This positioning can significantly influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

[2-bromo-6-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO2/c13-9-3-1-2-8(12(14,15)16)10(9)11(18)17-4-6-19-7-5-17/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOXUTRLVBMMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC=C2Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.